molecular formula C12H16ClN3O B12758693 2-(Phenylamino)-1-pyrrolidineacetamide monohydrochloride CAS No. 91417-84-4

2-(Phenylamino)-1-pyrrolidineacetamide monohydrochloride

Cat. No.: B12758693
CAS No.: 91417-84-4
M. Wt: 253.73 g/mol
InChI Key: CMQXJHQUPFHMLN-UHFFFAOYSA-N
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Description

2-(Phenylamino)-1-pyrrolidineacetamide monohydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenylamino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)-1-pyrrolidineacetamide monohydrochloride typically involves the reaction of phenylamine with pyrrolidine derivatives under controlled conditions. One common method includes the use of acylation reactions where the amine group of phenylamine reacts with an acyl chloride derivative of pyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)-1-pyrrolidineacetamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-(Phenylamino)-1-pyrrolidineacetamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylamino)-1-pyrrolidineacetamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure but lacking the phenylamino group.

    Phenylamine: Contains the phenylamino group but lacks the pyrrolidine ring.

    Pyrrolidine-2,5-diones: Compounds with a similar ring structure but different functional groups.

Uniqueness

2-(Phenylamino)-1-pyrrolidineacetamide monohydrochloride is unique due to the combination of the pyrrolidine ring and the phenylamino group, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

91417-84-4

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

2-(2-phenyliminopyrrolidin-1-yl)acetamide;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c13-11(16)9-15-8-4-7-12(15)14-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9H2,(H2,13,16);1H

InChI Key

CMQXJHQUPFHMLN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC2=CC=CC=C2)N(C1)CC(=O)N.Cl

Origin of Product

United States

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